2-Bromo-4-(2-methoxyphenoxy)-1-nitrobenzene
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Overview
Description
2-Bromo-4-(2-methoxyphenoxy)-1-nitrobenzene is an organic compound with a complex structure, featuring a bromine atom, a methoxyphenoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-methoxyphenoxy)-1-nitrobenzene can be achieved through several methods. One common approach involves the bromination of 4-(2-methoxyphenoxy)-1-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide to enhance the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-methoxyphenoxy)-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Various substituted benzene derivatives.
Reduction: 2-Bromo-4-(2-methoxyphenoxy)-1-aminobenzene.
Oxidation: 2-Bromo-4-(2-carboxyphenoxy)-1-nitrobenzene.
Scientific Research Applications
2-Bromo-4-(2-methoxyphenoxy)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-4-(2-methoxyphenoxy)-1-nitrobenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxyacetophenone
- 4-Bromo-2-methoxyphenol
- 2-Bromo-4-nitroacetophenone
Uniqueness
2-Bromo-4-(2-methoxyphenoxy)-1-nitrobenzene is unique due to the presence of both a methoxyphenoxy group and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
2-bromo-4-(2-methoxyphenoxy)-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c1-18-12-4-2-3-5-13(12)19-9-6-7-11(15(16)17)10(14)8-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTBVUKBEQYJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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